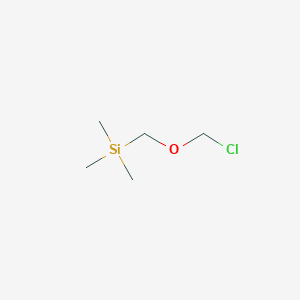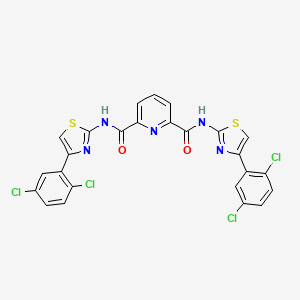
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenoxy)-N-(pyridin-3-yl)acetamide, also known as 2APPA or 2-APPA, is a small molecule compound with potential applications in the fields of synthetic organic chemistry and biochemistry. 2APPA is a versatile compound with a wide range of applications in both research and industry. It has been used in the synthesis of various organic compounds, as a catalyst in biochemical reactions, and as a reagent in the production of pharmaceuticals. In addition, 2APPA has been studied for its potential use in medical imaging and drug delivery.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation
Research has demonstrated the utility of chemoselective acetylation in synthesizing intermediates for antimalarial drugs. For instance, the acetylation of 2-aminophenol, a reaction relevant to compounds similar to "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide," highlights the synthesis of specific acetamide derivatives for pharmaceutical applications. This process, optimized through various parameters including acyl donors and catalysts, underscores the synthetic versatility of amine and phenol functional groups found in related compounds (Magadum & Yadav, 2018).
Corrosion Inhibitors
The synthesis and evaluation of acetamide derivatives with long alkyl side chains have been explored for their effectiveness as corrosion inhibitors. These studies are pertinent to the research on "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" due to the structural similarities and potential for similar applications. The research reveals that amidation reactions and subsequent evaluations in acidic mediums can lead to compounds with promising inhibition efficiencies, applicable in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Nucleophilic Aromatic Substitution Reactions
The study of rearrangement reactions of amino and halo-pyridines by nucleophilic aromatic substitution sheds light on a potential pathway for modifying "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide." Such reactions result in the formation of pyridinyl substituted acetamides, demonstrating a method for introducing or altering functional groups in positions adjacent to nitrogen-containing heterocycles (Getlik et al., 2013).
Synthesis and Biological Studies of Metal Ion Complexes
The preparation of ligands from reactions involving aminomethylpyridin and their subsequent use in synthesizing metal ion complexes highlight the potential of "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" in coordination chemistry. These complexes have been studied for their spectroscopic properties and biological activities, suggesting applications in materials science and as potential antimicrobial agents (Karim et al., 2005).
Antiproliferative Activity Studies
The synthesis of new compounds bearing structural similarities to "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" and their evaluation for antiproliferative activities against various cancer cell lines emphasize the medicinal chemistry applications of such molecules. These studies pave the way for the development of novel therapeutics based on the manipulation of the acetamide backbone and pyridine derivatives (Alqahtani & Bayazeed, 2020).
Propiedades
IUPAC Name |
2-(2-aminophenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-5-1-2-6-12(11)18-9-13(17)16-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDLSIQOWMMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)
![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)
![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)